4-iodo-N-(1-naphthyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H12INO |
|---|---|
Molecular Weight |
373.19g/mol |
IUPAC Name |
4-iodo-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C17H12INO/c18-14-10-8-13(9-11-14)17(20)19-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,19,20) |
InChI Key |
KDVLQMYFJWXONC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)I |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Biological and Pharmacological Activities of 4 Iodo N 1 Naphthyl Benzamide and Structural Analogues
Ligand-Receptor Interactions and Receptor Modulation
The benzamide (B126) and naphthyl moieties are common scaffolds in the design of ligands that target a range of receptors. The specific substitution patterns on these core structures, such as the iodine atom at the 4-position of the benzamide, significantly influence binding affinity and selectivity.
The dopamine (B1211576) D3 receptor (D3R) is a key target in the central nervous system for treating neurological and neuropsychiatric disorders. frontiersin.org It shares high structural homology with the D2 receptor, making the development of selective D3R ligands challenging. frontiersin.org
While direct studies on 4-iodo-N-(1-naphthyl)benzamide are not prominent, research on structurally related benzamides reveals important structure-activity relationships (SAR) for dopamine receptor affinity. For instance, benzolactam derivatives have been synthesized and evaluated for their affinity at D1, D2, and D3 receptors. redheracles.net In these series, the nature and position of substituents on the aromatic rings are critical. For example, moving a methoxy (B1213986) group on the phenylpiperazine moiety from position 2 to position 4 resulted in a decrease in affinity for all three receptor subtypes, but significantly increased selectivity for the D3 receptor. redheracles.net
In other series of N-substituted piperazines, aryl groups like 2-methoxyphenyl and 2,3-dichlorophenyl on the piperazine (B1678402) ring yielded greater affinity for the D3 receptor. redheracles.net The development of radioligands for D3R imaging has also shed light on key structural features. A derivative, HY-3-24, which incorporates a 5-iodo-2,3-dimethoxybenzamide structure, demonstrated a high binding affinity for the human D3 receptor (hD3R) with a Kᵢ value of 0.67 ± 0.11 nM and showed approximately 129-fold selectivity over the D2 receptor. frontiersin.org Conversely, studies on tropane-based analogues showed that replacing a piperidine (B6355638) ring with a tropane (B1204802) could reverse D2/D3 selectivity. nih.gov Notably, a 2-naphthyl substitution in this tropane series was found to be poorly tolerated at both D2 and D3 receptors. nih.gov These findings underscore the nuanced role of the naphthyl and substituted benzamide groups in modulating dopamine receptor affinity and selectivity.
| Compound/Analogue Class | Target Receptor | Key Finding | Reference |
|---|---|---|---|
| HY-3-24 (5-iodo-2,3-dimethoxybenzamide derivative) | Dopamine D3 Receptor (hD3R) | High affinity (Kᵢ = 0.67 nM) and ~129-fold selectivity over D2R. | frontiersin.org |
| Benzolactam derivatives (4-methoxyphenylpiperazine substituent) | Dopamine D3 Receptor | Increased D3 selectivity compared to 2-methoxy isomers. | redheracles.net |
| 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol (2-naphthyl substitution) | Dopamine D2/D3 Receptors | Poorly tolerated, resulting in diminished binding affinity. | nih.gov |
The P2X4 receptor, a ligand-gated ion channel activated by ATP, is implicated in various pathological processes, including neuropathic pain and inflammation. google.comdoi.org Consequently, antagonists of the P2X4 receptor are of significant therapeutic interest. google.com
Structural analogues of this compound have been investigated for their P2X4 receptor antagonist activity. Research into naphtho redheracles.netd-nb.infodiazepinedione-based compounds revealed that an iodo substituent at the 2-position of the phenyl ring of an attached benzamide moiety was compatible with potent P2X4 receptor antagonism (pIC₅₀ = 6.88). doi.org This highlights that halogen substitutions on the benzamide portion are a viable strategy for developing P2X4 antagonists. Further patent literature describes phenylpiperazine derivatives with P2X4 receptor antagonist properties for the potential treatment of neuropathic pain. google.com Another patent discloses a compound containing a 4-iodo-2-methoxybenzoylamino structure as a P2X4 receptor antagonist. epo.org These examples suggest that the iodo-benzamide scaffold, a key feature of this compound, is a relevant structural motif for achieving P2X4 receptor antagonism.
Toll-like receptor 4 (TLR4) is a key pattern-recognition receptor of the innate immune system. nih.gov It recognizes pathogen-associated molecular patterns, such as lipopolysaccharide (LPS), and triggers inflammatory signaling pathways. uniprot.org Modulation of TLR4 activity is a therapeutic strategy for various diseases, including cancer and infectious diseases. nih.gov
While this compound has not been directly identified as a TLR4 ligand, studies on related structures provide insights. In the exploration of pyrimido[5,4-b]indoles as TLR4 agonists, the introduction of aryl groups at the C8 position was investigated. nih.gov Compounds bearing a β-naphthyl group at this position demonstrated significantly greater potency than the initial lead compound. nih.gov This suggests that the naphthyl moiety can engage in favorable binding interactions within the TLR4/myeloid differentiation protein-2 (MD-2) complex. nih.gov Furthermore, research into novel anti-inflammatory agents has identified compounds that inhibit the LPS-induced TLR4/NF-κB signaling pathway, with a benzamide-containing molecule showing promise as a lead compound. researchgate.net This indicates that both the naphthyl and benzamide components of this compound are found in molecules with TLR4 modulatory activity.
P2X4 Receptor Antagonism and Relevance to Disease Pathophysiology
Enzyme Inhibition and Activation Profiles
The ability of small molecules to inhibit or activate enzymes is a cornerstone of pharmacology. Structural analogues of this compound have been shown to interact with critical enzymes involved in viral replication and epigenetic regulation.
The papain-like protease (PLpro) of coronaviruses, including SARS-CoV and SARS-CoV-2, is an essential enzyme for viral replication, making it a prime target for antiviral drug development. d-nb.infonih.gov PLpro cleaves the viral polyprotein to release non-structural proteins necessary for the virus's life cycle. mdpi.com
A significant body of research has focused on non-covalent inhibitors of PLpro. A key lead compound in this area is GRL0617, chemically known as 5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide. mdpi.combiorxiv.org This compound is a close structural analogue of this compound, sharing the core N-(1-naphthyl)benzamide scaffold. Structure-activity relationship (SAR) studies have shown that the naphthalene (B1677914) and benzamide rings are essential for binding to the enzyme. nih.gov These inhibitors bind to the S3 and S4 pockets of the protease, blocking the recognition of the natural peptide substrate. d-nb.infobiorxiv.org Modifications to the benzamide ring have been explored to optimize potency. While the parent compound GRL0617 was identified as an inhibitor of SARS-CoV PLpro, its efficacy extends to the highly homologous SARS-CoV-2 PLpro. mdpi.combiorxiv.org
| Compound Name | Chemical Name | Target Enzyme | Key Finding | Reference |
|---|---|---|---|---|
| GRL0617 (1) | 5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide | SARS-CoV PLpro / SARS-CoV-2 PLpro | Lead non-covalent inhibitor; binds to S3/S4 pockets. | mdpi.combiorxiv.org |
| Inhibitor 24 | N/A (A derivative of the benzamide scaffold) | SARS-CoV PLpro | Potent inhibitor (IC₅₀ = 600 nM) with antiviral activity (EC₅₀ = 15 µM). | nih.gov |
| Inhibitor 2 | N/A (A derivative of the benzamide scaffold) | SARS-CoV PLpro | Potent enzyme inhibitor (IC₅₀ = 0.46 µM). | nih.gov |
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, playing a crucial role in regulating gene expression. oecd-ilibrary.org HDAC inhibitors (HDACis) cause hyperacetylation, leading to changes in transcription, and are a class of anti-cancer agents. oecd-ilibrary.org HDACis are typically composed of a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme.
The benzamide moiety is a known feature of certain classes of HDACis. nih.gov Studies have shown that HDACis containing a benzamide functional group, particularly with a pyridyl cap, are among the most active latency-reversing agents for HIV-1 with minimal toxicity. nih.gov This suggests the benzamide structure is effective as a surface-recognition cap group.
Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for regulating the levels of the neurotransmitter acetylcholine. nih.gov The inhibition of these enzymes is a key therapeutic strategy for managing conditions characterized by cholinergic deficit, such as Alzheimer's disease. science.gov While direct studies on this compound are not extensively documented in this context, research into its structural analogues, particularly those containing the N-(1-naphthyl)benzamide scaffold, has revealed significant inhibitory potential.
The naphthalene ring has been identified as a critical moiety for achieving dual inhibition of both AChE and BChE. frontiersin.org A study on methoxy-naphthyl linked N-(1-benzylpiperidine) benzamides identified a potent dual inhibitor of both AChE and BChE, demonstrating IC₅₀ values of 0.176 µM and 0.47 µM, respectively. nih.gov This highlights the importance of the benzamide-naphthalene structure in binding to the active sites of these enzymes. nih.gov Further investigation into the mode of action revealed that this class of compound can act as a mixed-fashion BChE inhibitor and a non-competitive AChE inhibitor. nih.gov
Similarly, research into N-(naphthalen-1-yl) acetamide (B32628) derivatives has shown selective and potent inhibition of BChE. researchgate.net One such analogue, N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide, was found to be a highly selective BChE inhibitor with an IC₅₀ value of 5.12 µM, a potency greater than the reference compound galantamine. researchgate.net Molecular modeling suggested that the naphthyl ring of the compound forms favorable interactions with key residues within the BChE active site. researchgate.net
These findings collectively suggest that the core structure of this compound possesses the necessary features for cholinesterase inhibition. The extended aromatic system of the naphthalene group can engage in π-π stacking interactions within the hydrophobic gorges of the enzyme active sites.
Table 1: Cholinesterase Inhibitory Activity of N-Naphthyl Benzamide Analogues
| Compound/Analogue | Target Enzyme | IC₅₀ (µM) | Inhibition Type |
| Methoxy-naphthyl linked N-(1-benzylpiperidine) benzamide (Analogue 7b) | Acetylcholinesterase (AChE) | 0.176 nih.gov | Non-competitive nih.gov |
| Methoxy-naphthyl linked N-(1-benzylpiperidine) benzamide (Analogue 7b) | Butyrylcholinesterase (BChE) | 0.47 nih.gov | Mixed-fashion nih.gov |
| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | Butyrylcholinesterase (BChE) | 5.12 researchgate.net | Not specified |
Cholesteryl Ester Transfer Protein (CETP) Inhibition
Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein (B1211001) that mediates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins like very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). nih.govbjcardio.co.uk This process contributes to lower levels of atheroprotective HDL and higher levels of pro-atherogenic LDL. nih.gov Consequently, the inhibition of CETP has emerged as a promising therapeutic strategy for treating dyslipidemia and reducing the risk of atherosclerosis. nih.govmdpi.com
In one study, a series of oxoacetamido-benzamide derivatives were synthesized and evaluated for their CETP inhibitory potential. scielo.br The most active compound from this series, compound 9g, demonstrated significant CETP inhibition with a half-maximal inhibitory concentration (IC₅₀) of 0.96 µM. scielo.br This activity was compared against the known CETP inhibitor, torcetrapib. scielo.br Molecular docking studies confirmed that these benzamide derivatives fit within the CETP active site, with hydrophobic interactions being the primary driver for the formation of the ligand-CETP complex. scielo.br These findings indicate that the benzamide scaffold is a viable starting point for the development of potent CETP inhibitors.
Table 2: CETP Inhibitory Activity of a Representative Benzamide Analogue
| Compound | Target | IC₅₀ (µM) |
| Oxoacetamido-benzamide (Analogue 9g) | Cholesteryl Ester Transfer Protein (CETP) | 0.96 scielo.br |
| Torcetrapib (Reference Inhibitor) | Cholesteryl Ester Transfer Protein (CETP) | 0.08 scielo.br |
Glucokinase (GK) Activation as an Allosteric Modulator
Glucokinase (GK) is an enzyme that functions as a glucose sensor in pancreatic β-cells and liver hepatocytes, playing a pivotal role in glucose homeostasis. wikipedia.orgnih.gov In the pancreas, GK activity is the rate-limiting step for glucose-stimulated insulin (B600854) secretion, while in the liver, it controls glucose uptake and glycogen (B147801) synthesis. nih.govnih.gov Small-molecule glucokinase activators (GKAs) that bind to an allosteric site on the enzyme, distinct from the glucose-binding site, can enhance its catalytic activity. doi.org This mechanism offers a therapeutic avenue for type 2 diabetes. frontiersin.org
Benzamide derivatives have been explored as a chemical class for the development of allosteric GKAs. nih.gov For instance, N-benzimidazol-2-yl benzamide analogues have been designed and synthesized as potential allosteric activators of human glucokinase. nih.gov These compounds are engineered to modulate the enzyme's conformation, leading to an increased affinity for glucose and/or a higher maximal reaction velocity (Vmax). doi.org
The activation of GK can also be achieved by promoting the dissociation of the glucokinase regulatory protein (GKRP), which sequesters GK in an inactive state within the nucleus of liver cells. nih.gov GKAs can destabilize the GK-GKRP complex, making more active GK available in the cytoplasm to phosphorylate glucose. nih.govnih.gov Studies with GKA compounds have demonstrated their ability to stimulate both glycolysis and glycogen synthesis in hepatocytes. nih.gov Although direct experimental data on this compound as a GKA is lacking, the established activity of related benzamide structures underscores the potential of this chemical family as allosteric modulators of glucokinase.
Table 3: Examples of Glucokinase Activators (GKAs)
| Compound | Target | Mechanism of Action |
| N-benzimidazol-2yl benzamide analogues | Glucokinase (GK) | Allosteric Activation nih.gov |
| AZD1656 | Glucokinase (GK) | Allosteric Activation (affects S₀.₅) doi.org |
| PF-04991532 | Glucokinase (GK) | Allosteric Activation (affects S₀.₅ and Vmax) doi.org |
MEK (Mitogen-Activated Protein Kinase Kinase) Inhibition
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. mdpi.com A key component of this pathway is the MEK enzyme (also known as MAPKK), which phosphorylates and activates ERK. google.com Dysregulation of the RAS/RAF/MEK/ERK pathway is a common feature in many human cancers, making MEK a prime target for anticancer drug development. mdpi.com
A significant body of research has identified potent MEK inhibitors based on a 2-phenylamino-benzamide chemical scaffold. google.com Notably, compounds containing a 2-(2-fluoro-4-iodo-phenylamino)-benzamide core, which is structurally related to this compound, have shown powerful and specific MEK inhibition. nih.govgoogle.com
One of the most well-studied compounds in this class is PD 0325901 (Mirdametinib), a highly specific, non-ATP-competitive inhibitor of both MEK1 and MEK2. nih.govgoogle.com Its chemical structure is N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide. researchgate.net This compound was developed as an optimization of an earlier inhibitor, CI-1040, to improve solubility and oral bioavailability. nih.gov The 4-iodo-phenylamino group is a key structural feature for potent activity in this series. nih.govnih.gov These allosteric inhibitors bind to a pocket adjacent to the ATP-binding site, locking the enzyme in an inactive conformation. nih.gov
Table 4: Potency of Representative MEK Inhibitors
| Inhibitor | Target(s) | IC₅₀ |
| Cobimetinib | MEK1 | 0.9 nM mdpi.com |
| U0126 | MEK1 / MEK2 | 70 nM / 60 nM mdpi.com |
| HL-085 | MEK Kinase | 1.9–10 nM mdpi.com |
| PD 0325901 (Mirdametinib) | MEK1 / MEK2 | Potent, specific nM activity nih.govresearchgate.net |
Inhibition of Cathepsin K and Acyl-CoA:Cholesterol Acyltransferase (ACAT)
Cathepsin K
Cathepsin K is a lysosomal cysteine protease that is highly expressed in osteoclasts and plays a predominant role in the degradation of bone matrix proteins, such as type I collagen. This makes it a key target for the development of therapeutics for osteoporosis and other conditions involving excessive bone resorption. While specific data on this compound is unavailable, research into inhibitors often involves peptide-like structures or heterocyclic compounds designed to interact with the cysteine residue in the enzyme's active site. For example, dipeptide derivatives with a trifluoroethylamine group replacing a P2-P3 amide bond have been shown to be highly potent inhibitors of human cathepsin K, with some compounds exhibiting picomolar potency. nih.gov
Acyl-CoA:Cholesterol Acyltransferase (ACAT)
Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acids. mdpi.com This process is central to cellular cholesterol homeostasis. frontiersin.org In macrophages within atherosclerotic plaques, ACAT activity leads to the accumulation of cholesteryl esters and the formation of foam cells, a hallmark of atherosclerosis. nih.gov Therefore, inhibiting ACAT is considered a potential strategy to prevent or treat atherosclerosis. mdpi.comnih.gov
The development of ACAT inhibitors has explored various chemical scaffolds. A series of N-phenyl-N'-[(1-phenylcyclopentyl)methyl]ureas, which share an amide-like linkage with benzamides, were identified as potent ACAT inhibitors. nih.gov Another selective ACAT inhibitor, CI 976, showed an IC₅₀ value of 0.073 µM and was found to lower non-HDL cholesterol in animal models. rndsystems.com These studies demonstrate that molecules with substituted aromatic rings linked by urea (B33335) or amide functionalities can effectively inhibit ACAT, suggesting the potential of the N-naphthylbenzamide scaffold for this activity.
Table 5: Inhibitory Activity of a Representative ACAT Inhibitor
| Compound | Target Enzyme | IC₅₀ (µM) |
| CI 976 | Acyl-CoA:Cholesterol Acyltransferase (ACAT) | 0.073 rndsystems.com |
Antimicrobial and Antiviral Efficacy
Antifungal Activities against Specific Fungal Strains
The rise of drug-resistant fungal infections necessitates the discovery of novel antifungal agents. turkjps.org Researchers evaluate new chemical entities for their ability to inhibit the growth of clinically relevant fungal strains, with activity often reported as the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after a defined incubation period. turkjps.orgnih.gov
While specific antifungal data for this compound has not been reported in the reviewed literature, the evaluation of related heterocyclic and benzamide structures provides a framework for how its activity would be assessed. For example, studies on pyrazoline derivatives have shown a range of antifungal activities against Candida albicans, with MIC values for some compounds recorded at 64 µg/mL. turkjps.org In another study, novel sulfamidophosphonate derivatives were tested against plant-pathogenic fungi, with the most potent compounds showing MIC values as low as 0.25 to 1 µg/mL against Fusarium oxyporum and Alternaria sp. nih.gov
The testing protocol typically involves a broth microdilution method where serial dilutions of the test compound are incubated with a standardized inoculum of the fungal strain. turkjps.orgnih.gov The results are often compared to standard antifungal drugs like fluconazole (B54011) or itraconazole. nih.gov The data from such studies on various scaffolds informs the structure-activity relationships needed to design more effective antifungal agents.
Table 6: Antifungal Activity of Representative Heterocyclic Derivatives against Various Fungal Strains
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference Drug (MIC) |
| Pyrazoline Derivative (Compound 5) | Candida albicans ATCC 10231 | 64 turkjps.org | Fluconazole (Not specified) |
| Sulfamidophosphonate Derivative (Compound 4f) | Fusarium oxyporum f. sp. lycopersici | 0.25 nih.gov | Not specified |
| Sulfamidophosphonate Derivative (Compound 4g) | Alternaria sp. | 0.5 nih.gov | Not specified |
Broader Spectrum Antimicrobial Investigations
Benzamide derivatives have been recognized for their potential as antimicrobial agents. researchgate.net Specifically, some benzamides have shown effectiveness against the Gram-negative bacterium Pseudomonas aeruginosa. researchgate.net The antimicrobial activity of these compounds is often dependent on the specific substitutions on the benzamide scaffold. researchgate.netnih.gov
Structure-activity relationship (SAR) studies on related heterocyclic compounds, such as thiazole (B1198619) derivatives linked to a naphthyl ring, have shown that the nature and position of substituents significantly influence their antibacterial and antifungal activities. nih.gov For example, in a series of 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives, the presence of a chloro substituent and a 2-naphthyl group resulted in a compound with broad-spectrum antimicrobial activity. nih.gov This highlights the potential for developing potent antimicrobial agents by modifying the structural components of N-aryl benzamide analogues. Further research into related structures like anthranilic acid derivatives has also shown promise in identifying new antibacterial agents. nih.gov
Anticancer Research Applications
The compound this compound and its analogues have been a subject of interest in anticancer research, with studies exploring their effects on key cellular processes involved in cancer progression.
Microtubule Destabilization and Inhibition of Tubulin Polymerization
A significant area of investigation for benzamide analogues is their interaction with microtubules, which are crucial components of the cell's cytoskeleton and play a vital role in cell division. nih.govfrontiersin.org Several studies have identified compounds that act as microtubule destabilizing agents, inhibiting the polymerization of tubulin, the protein subunit of microtubules. frontiersin.orgnih.govresearchgate.net
For instance, a series of 3,4,5-trimethoxy-hydrazones, which are structurally related to benzamides, were synthesized and shown to inhibit microtubule assembly at both the biochemical and cellular levels. researchgate.net Docking simulations suggested that these compounds could bind to the colchicine-binding site on tubulin, a known mechanism for microtubule destabilization. nih.govresearchgate.net Similarly, other novel heterocyclic-fused pyrimidines and chalcone (B49325) hybrids have been developed as tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. nih.govfrontiersin.org The disruption of microtubule dynamics is a validated anticancer strategy, and these findings suggest that benzamide-related structures can serve as a basis for developing new microtubule-targeting agents. nih.govnih.gov
Cytotoxic Potency against Various Cancer Cell Lines
The cytotoxic effects of this compound and its analogues have been evaluated against a range of human cancer cell lines. nih.govnih.govnih.govlew.ro For example, N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide, a related naphthoquinone benzamide derivative, demonstrated significant antitumor activities against androgen-dependent (CWR-22) and androgen-independent (PC-3, DU-145) prostate cancer cell lines. nih.gov The IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth, were reported to be 2.5 µM for CWR-22 and PC-3 cells, and 6.5 µM for DU-145 cells. nih.gov
Another study on 2-amino-1,4-naphthoquinone-benzamide derivatives showed that many of these compounds were more potent than the standard chemotherapeutic drug cisplatin (B142131) against the MDA-MB-231 breast cancer cell line and the HT-29 colon cancer cell line. nih.gov The cytotoxic activity of these compounds was found to be dependent on the specific chemical substitutions on the benzamide structure. lew.ro Furthermore, some benzamide derivatives have shown cytotoxic effects against stomach, colon, breast, and leukemia cancer cell lines. google.com
| Compound/Analogue | Cancer Cell Line | Reported IC₅₀ Value | Reference |
|---|---|---|---|
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22 (Prostate) | 2.5 µM | nih.gov |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | PC-3 (Prostate) | 2.5 µM | nih.gov |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | DU-145 (Prostate) | 6.5 µM | nih.gov |
| 2-amino-1,4-naphthoquinone-benzamide derivatives | MDA-MB-231 (Breast) | More potent than cisplatin | nih.gov |
| 2-amino-1,4-naphthoquinone-benzamide derivatives | HT-29 (Colon) | Most compounds more potent than cisplatin | nih.gov |
Modulation of Cancer Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. mdpi.comaging-us.com Research has indicated that certain benzamide analogues can modulate these processes. One study involving a sigma-1 receptor agonist, 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP), which shares the 4-iodobenzamide (B1293542) core, demonstrated significant anti-migratory effects in human glioblastoma, melanoma, non-small cell lung cancer (A549), and prostate cancer (PC3) cell lines. nih.gov This effect was suggested to be related to modifications in the actin cytoskeleton. nih.gov
Other studies on different classes of compounds have shown that inhibiting key signaling pathways, such as the Wnt/β-catenin pathway, can suppress cancer cell migration and invasion. nih.gov While not directly focused on this compound, these findings highlight potential mechanisms through which benzamide analogues could exert their anti-metastatic effects. The inhibition of cell migration has also been observed with other structurally diverse compounds, indicating that this is a critical target in the development of novel anticancer therapies. dovepress.com
Induction of Apoptosis in Cancer Cell Models
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. frontiersin.orgbrieflands.com The induction of apoptosis is a key mechanism of action for many chemotherapeutic agents. nih.govfrontiersin.org Studies have shown that benzamide derivatives can induce apoptosis in various cancer cell models.
For example, N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide was found to induce apoptosis in both androgen-dependent and -independent prostate cancer cell lines. nih.gov The apoptotic effect was time-dependent, peaking at different times for different cell lines. nih.gov Similarly, a series of 2-amino-1,4-naphthoquinone-benzamide derivatives were shown to be inducers of apoptosis. nih.gov Cell cycle analysis revealed that some of these derivatives dose-dependently increased the percentage of cells in the sub-G1 phase, which is indicative of apoptosis. nih.gov The pro-apoptotic potential of these compounds was further confirmed through morphological assessment using Hoechst 33258 staining. nih.gov The ability of these compounds to selectively trigger apoptosis in cancer cells is a promising characteristic for the development of targeted cancer therapies. nih.gov
Explorations in Other Biological Systems
While the primary therapeutic targets of this compound and its analogues have been explored in various contexts, research has also extended into other biological systems, revealing potential applications in neuroprotection and interactions with fundamental molecular pathways.
Neuroprotection Studies in Disease Models
The potential neuroprotective effects of benzamide derivatives, including structural analogues of this compound, have been a subject of scientific inquiry. These investigations often utilize in vitro and in vivo models of neurodegenerative diseases to assess the compounds' ability to mitigate neuronal damage and death.
Research into related benzamide structures has provided a basis for the potential neuroprotective capacity of this class of compounds. For instance, certain benzamide derivatives have been investigated for their ability to protect neurons from insults that are characteristic of neurodegenerative conditions. google.com Studies on compounds with a 4-iodobenzamide core, such as N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide (IPAB), have suggested neuroprotective benefits. This is often linked to their interaction with specific cellular targets, such as the sigma-1 receptor, which is involved in modulating neuronal survival. The engagement of this receptor by ligands like IPAB can influence cellular processes to reduce apoptosis and neuroinflammation in models of neurodegeneration.
Furthermore, the broader class of N-arylbenzamides has been noted for its potential in the context of neurological disorders. google.com Investigations into various derivatives have revealed activities such as the inhibition of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are key targets in Alzheimer's disease research. mdpi.com For example, novel benzamide derivatives have demonstrated potent inhibitory activity against both AChE and BACE1. mdpi.com The exploration of benzyloxy benzamide derivatives has identified compounds that can disrupt the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), a mechanism implicated in the neuronal damage seen in ischemic stroke. nih.gov One such derivative, compound 29 (LY836), showed significant neuroprotective effects in primary cortical neurons and demonstrated therapeutic potential in a rat model of middle cerebral artery occlusion. nih.gov
These findings from structural analogues suggest that this compound could warrant investigation for similar neuroprotective properties. The combination of the iodinated benzamide and the naphthyl group may offer a unique pharmacological profile.
Table 1: Neuroprotective Activity of Structural Analogues of this compound
| Compound/Derivative Class | Disease Model/Target | Observed Effect |
| N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide (IPAB) | Neurodegenerative conditions | Potential to enhance neuronal survival and reduce apoptosis via sigma-1 receptor modulation. |
| Benzyloxy benzamide derivatives (e.g., compound 29 ) | Ischemic stroke (in vitro and in vivo models) | Reduced glutamate-induced neuronal damage and decreased infarct size by blocking the PSD95-nNOS interaction. nih.gov |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Alzheimer's disease (enzyme inhibition assays) | Potent inhibitor of both acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com |
| 2-arylmethyloxy-5-substitutent-N-arylbenzamides (e.g., GSK2578215A) | Parkinson's disease (cellular models) | Potent inhibition of Leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease. cncb.ac.cn |
Investigating Interactions with Biological Pathways at the Molecular Level
The interaction of this compound and its analogues with biological pathways at the molecular level is a critical area of research to elucidate their mechanisms of action. The structural motifs present in these compounds, such as the benzamide core, the iodine substituent, and the aromatic N-substituent, can influence their binding to and modulation of various enzymes and receptors.
The 4-iodobenzamide moiety itself is a versatile scaffold. The iodine atom can be utilized for radiolabeling, enabling its use in molecular imaging techniques like single-photon emission computed tomography (SPECT) to study its distribution and target engagement in vivo. This feature makes compounds like 4-iodobenzamide valuable tools for probing biological pathways.
Analogues of this compound have been shown to interact with several key biological pathways implicated in disease. For instance, derivatives of benzamide have been designed as inhibitors of enzymes crucial to the pathogenesis of Alzheimer's disease, including acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com Molecular docking studies of some of these benzamide derivatives suggest they can bind to both the catalytic and peripheral sites of AChE, leading to a mixed-type inhibition. tandfonline.com This dual-site interaction can enhance the inhibitory effect on the enzyme. tandfonline.com
In the context of Parkinson's disease, N-arylbenzamide derivatives have been developed as potent and selective inhibitors of the Leucine-rich repeat kinase 2 (LRRK2). cncb.ac.cn LRRK2 is a significant therapeutic target, and its inhibition is a promising strategy for treatment. cncb.ac.cn Compounds like GSK2578215A, a 2-arylmethyloxy-5-substitutent-N-arylbenzamide, have demonstrated high potency in inhibiting LRRK2 kinase activity. cncb.ac.cn
Furthermore, the interaction with protein-protein interfaces is another mechanism through which benzamide derivatives can exert their effects. As mentioned, benzyloxy benzamide derivatives have been shown to disrupt the PSD95-nNOS interaction, which is a key downstream pathway of N-methyl-D-aspartate receptor (NMDAR) activation that leads to neurotoxicity in stroke. nih.gov
The specific contribution of the 1-naphthyl group in this compound to molecular interactions would likely involve hydrophobic and π-stacking interactions within the binding pockets of target proteins. The combination of the iodinated phenyl ring and the extended aromatic system of the naphthalene could lead to high-affinity binding to various biological targets.
Table 2: Investigated Molecular Interactions of Structural Analogues of this compound
| Compound/Derivative Class | Biological Pathway/Target | Molecular Interaction/Mechanism |
| N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide (IPAB) | Sigma-1 Receptor Signaling | Binds to sigma-1 receptors, modulating ion channel activity and cell survival pathways. |
| Benzyloxy benzamide derivatives | NMDA Receptor-PSD95-nNOS Pathway | Disrupts the protein-protein interaction between PSD95 and nNOS. nih.gov |
| Benzamide derivatives | Cholinergic Pathway (AChE), Amyloid Pathway (BACE1) | Inhibition of acetylcholinesterase and β-secretase activity. mdpi.com |
| 2-arylmethyloxy-5-substitutent-N-arylbenzamides | LRRK2 Kinase Pathway | Potent and selective inhibition of LRRK2 kinase activity. cncb.ac.cn |
| 4-Iodobenzamide | General | Potential for radioactive labeling to serve as an imaging probe for biological pathways. smolecule.com |
Structure Activity Relationship Sar Investigations
Systematic Modification of the Naphthyl Moiety and its Impact on Biological Activity
The naphthyl component of the molecule is a significant contributor to its biological effects, primarily through hydrophobic and π-π stacking interactions.
Positional Isomerism of Naphthyl Attachment
For example, studies on benzoxaboroles showed that a 1-naphthyl analog had comparable activity to a phenyl compound, but the 2-naphthyl analog resulted in a 10-fold decrease in potency. acs.org This highlights the sensitivity of the biological target to the specific topology of the naphthyl substituent.
Table 1: Effect of Naphthyl Positional Isomerism on Biological Activity
| Compound Analogue | Modification | Relative Biological Activity |
|---|---|---|
| N-(1-naphthyl) derivative | 1-naphthyl attachment | Higher |
Substituent Effects on the Naphthyl Ring (e.g., Methyl, Methoxy)
Introducing substituents onto the naphthyl ring itself can fine-tune the molecule's activity. The nature and position of these substituents can influence electronic properties, hydrophobicity, and steric interactions. rsc.org For example, the addition of a methoxy (B1213986) group to the naphthyl moiety has been explored in the development of dual inhibitors of acetylcholinesterase and butyrylcholinesterase. nih.gov
In a different context, research on naphthalimide derivatives, which also feature the naphthalene (B1677914) core, has shown that various substitution patterns significantly impact their anticancer activity. rjsocmed.comresearchgate.net While specific data on substituted naphthyl rings in the context of 4-iodo-N-(1-naphthyl)benzamide is limited in the provided results, the general principles of SAR suggest that adding small alkyl (like methyl) or alkoxy (like methoxy) groups would modulate the electronic and steric profile of the naphthyl ring, potentially enhancing or diminishing its binding affinity. rsc.org
Conformational Freedom of the Naphthyl Ring
The flexibility of the bond connecting the naphthyl ring to the rest of the molecule allows for a certain degree of rotational freedom. smolecule.com This conformational flexibility enables the molecule to adopt different spatial arrangements, which can be crucial for fitting into a binding pocket. google.com The ethyl spacer often found in related structures allows for this rotational freedom, enhancing conformational adaptability. smolecule.com However, in some cases, restricting this freedom through rigidization can be advantageous. For instance, replacing a more flexible system with a rigid naphthalene ring has been a strategy to improve the inhibitory activity of certain compounds by pre-organizing the molecule for optimal binding, which reduces the entropic penalty upon binding. mdpi.com The balance between flexibility and rigidity is a key aspect of molecular design.
Influence of Halogenation (Iodine) at the Benzamide (B126) Phenyl Ring
The halogen atom on the benzamide's phenyl ring plays a pivotal role in the molecule's electronic properties and its ability to form specific interactions.
Positional Effects of Iodine Substitution (e.g., 4-position)
The position of the iodine atom on the phenyl ring is critical. In the case of this compound, the iodine is in the para position. Studies on related benzamide structures have shown that the position of halogen substituents can significantly impact biological activity. For example, in one study of benzamide derivatives, a para-substituted halogen compound showed slightly better activity than a meta-substituted one. mdpi.com In another study on anthranilic acid derivatives, moving a bromine atom from the 5-position to the 4-position of the phenyl ring resulted in a compound with similar activity, suggesting that both positions are tolerated for substituent placement in that particular series. mdpi.com The 4-position is often favored as it directs the substituent away from the core of the molecule, potentially allowing for beneficial interactions within a specific binding pocket without causing steric hindrance.
Comparative Analysis with Other Halogen Atoms (Chlorine, Bromine, Fluorine)
Replacing iodine with other halogens (fluorine, chlorine, bromine) can lead to a range of effects on biological activity, stemming from differences in size, electronegativity, and the ability to form halogen bonds.
In a study on benzamide derivatives, it was found that the activity of a bromo-substituted compound was better than that of the chloro- and fluoro-substituted analogs. mdpi.com Another study on benzoxaboroles demonstrated a clear trend where inhibitory activity decreased as the size of the halogen at the para-position increased, with the fluoro compound being the most potent and the iodo compound showing a nearly 100-fold decrease in activity. acs.org Conversely, for meta-substituted analogs in the same study, the m-bromo and m-iodo compounds showed improved potency compared to their para counterparts. acs.org
Research into salicylanilides revealed that substituting the 5-position with fluorine, bromine, or iodine resulted in only minor (2-fold) changes in potency against Mycobacterium tuberculosis. nih.gov In the context of P2X4 receptor antagonists, replacing an iodo substituent with a chloro atom led to a decrease in activity, while a fluoro substituent was even more detrimental. doi.org
These varied findings underscore that the optimal halogen is highly dependent on the specific biological target and the binding environment. The ability of iodine to form strong halogen bonds can be a significant advantage in some cases, while its larger size may be a disadvantage in others. jst.go.jp
Table 2: Comparative Effect of Different Halogen Substituents
| Halogen Substituent | General Effect on Activity (Context-Dependent) |
|---|---|
| Fluorine (F) | Can be most potent or detrimental depending on the target. acs.orgdoi.org |
| Chlorine (Cl) | Often intermediate activity, sometimes less active than bromine. mdpi.comdoi.org |
| Bromine (Br) | Can be more potent than chlorine and fluorine in some series. acs.orgmdpi.com |
Stereoelectronic Contributions of Halogen Atoms to Receptor Binding
Halogen atoms are frequently incorporated into drug candidates to enhance their biological profiles. Their effects are twofold: steric, relating to their size, and electronic, concerning their electronegativity and ability to form halogen bonds.
In the context of benzamide analogs, the presence and position of halogen atoms on the phenyl ring significantly influence activity. For instance, in a series of benzoxaboroles, substituting the phenyl ring of a parent compound with halogen atoms led to varied outcomes. A fluoro-substituted compound showed submicromolar activity, but as the halogen size increased from chloro to iodo, the inhibitory activity decreased significantly. acs.org Specifically, the iodo-substituted compound 76, 3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)-N-(4-iodo-phenyl)propanamide, demonstrated a nearly 100-fold decrease in activity compared to its fluoro counterpart. acs.org This suggests that while halogen substitution can be beneficial, the steric bulk of larger halogens like iodine may be detrimental to binding in this particular scaffold. acs.org
Conversely, in other molecular contexts, iodine is crucial for activity. For a series of anthranilic acid derivatives, the complete removal of the halogen atom from the phenyl ring resulted in an inactive compound. mdpi.com Interestingly, moving a bromine atom from position 5 to position 4 of the phenyl ring resulted in a compound with similar activity, indicating that both positions are tolerated for halogen substitution. mdpi.com This highlights that the specific location of the halogen is a key determinant of its contribution to receptor binding. Furthermore, the replacement of a halogen with an ethynyl (B1212043) group, a known bioisostere of the iodine atom, is well-tolerated, suggesting that a hydrophobic interaction in the binding pocket is a key factor for activity. mdpi.com
The ability of halogen atoms to form halogen bonds, a type of non-covalent interaction with electron-donating atoms like oxygen, nitrogen, and sulfur, is another critical aspect of their contribution to receptor binding. researchgate.net These interactions are highly directional and can significantly enhance ligand affinity and selectivity. researchgate.net Studies have shown that halogenated fragments bind more frequently to proteins than their non-halogenated counterparts. researchgate.net In the crystal structure of 4-iodo-N-(2-iodo-4-nitrophenyl)benzamide, two independent iodo-nitro interactions are observed, which, in conjunction with hydrogen bonding, link the molecules into bilayers. nih.gov This demonstrates the capacity of iodine to participate in significant intermolecular interactions that can stabilize a ligand within a receptor's binding site.
Role of the Amide Linker and N-Substituents
The amide bond and the substituent attached to the amide nitrogen are central to the structure and function of this compound and related molecules. They influence the compound's conformation, potency, and selectivity.
N-Substitution Patterns and Their Influence on Potency and Selectivity
The nature of the N-substituent on the benzamide scaffold is a major determinant of biological activity. In a study of SARS-CoV PLpro inhibitors, the N-substituent was found to bind in the S3 and S4 pockets of the enzyme. d-nb.info The 1-naphthyl group of (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide was identified as a key interacting moiety. d-nb.info
The influence of the N-substituent is further highlighted by comparing different aromatic and aliphatic groups. For instance, in a series of P2X4 receptor antagonists, replacing a phenyl ring with a 1-naphthyl or cyclohexyl ring was well-tolerated. doi.org However, the choice between 1-naphthyl and 2-naphthyl can be critical. In one study, a 1-naphthyl substituted compound showed potent inhibitory activity, while the 2-naphthyl analogue was significantly less active. acs.org Similarly, for a series of benzoxaboroles, a 1-naphthyl compound exhibited comparable activity to a phenyl analogue, whereas the 2-naphthyl version showed a 10-fold decrease in potency. acs.org
Methylation of the amide nitrogen can also have a profound effect. In a series of antitubercular anthranilic acid derivatives, methylation of the amide nitrogen in an iodo-substituted compound led to a more than five-fold decrease in potency. mdpi.com This suggests that the amide proton is likely involved in a crucial hydrogen bonding interaction with the target receptor.
The following table summarizes the influence of N-substituents on the activity of various benzamide derivatives:
| Compound Series | N-Substituent | Effect on Activity | Reference |
| Benzoxaboroles | 1-Naphthyl | Comparable to phenyl | acs.org |
| Benzoxaboroles | 2-Naphthyl | 10-fold decrease vs. 1-naphthyl | acs.org |
| Aldose Reductase Inhibitors | 1-Naphthyl | More potent | acs.org |
| Antitubercular Anthranilic Acids | N-Methyl | >5-fold decrease in potency | mdpi.com |
Conformational Flexibility and Rigidity of the Amide Bond in Ligand-Target Interactions
The rotational freedom around the bonds adjacent to the amide linkage allows the connected aromatic rings to adopt various orientations. The presence of bulky substituents or specific intramolecular interactions can influence this conformational preference. For example, in trifluoromethylated benzanilides, the position of the trifluoromethyl group affects the molecule's conformational flexibility. researchgate.net
The interaction between the amide group and other parts of the molecule can lead to specific conformations. For instance, an intramolecular hydrogen bond between the amide N-H and an oxygen atom can stabilize an S-shape conformation in some thiourea (B124793) derivatives. conicet.gov.ar This pre-organization of the ligand can reduce the entropic penalty upon binding to a receptor.
The rigidity of the amide bond is a key feature in the design of peptidomimetics, where it serves as a scaffold to mimic the secondary structure of peptides. nih.gov The inherent planarity helps to maintain the spatial arrangement of pharmacophoric groups.
Bioisosteric Replacements at the Amide Linkage
Bioisosteric replacement of the amide bond is a common strategy in medicinal chemistry to improve pharmacokinetic properties, such as metabolic stability, while retaining or enhancing biological activity. nih.govnih.gov Several functional groups have been successfully used as amide bioisosteres, including thioamides, ureas, sulfonamides, and various five-membered heterocyclic rings like triazoles and oxadiazoles. nih.govnih.gov
In a study on antitubercular compounds, replacing the amide group in an iodo-substituted series with a sulfonamide resulted in a compound with comparable potency. mdpi.com However, in a bromine-substituted series, replacing the amide with a thioamide was tolerated, while a reverse amide or a 1,2,4-oxadiazole (B8745197) was less favorable. mdpi.com This indicates that the success of a bioisosteric replacement is highly dependent on the specific molecular scaffold and the target.
Another study on anthelmintic benzamide analogs explored several amide replacements. nih.gov Thioamide and selenoamide replacements resulted in compounds with high activity, similar to the parent amide. nih.gov Urea (B33335) and N-methylthioamide derivatives showed moderate activity, while N-alkylamides and a sulfonamide were largely inactive. nih.gov Triazoles are also recognized as non-classical bioisosteres of amides, preserving the planar geometry and hydrogen bonding features. nih.gov
The following table presents data on the bioisosteric replacement of the amide group in a series of anthelmintic benzamides:
| Amide Bioisostere | Motility Reduction (%) | Reference |
| Amide (Reference) | ~90-100 | nih.gov |
| Thioamide | 92 | nih.gov |
| Selenoamide | 100 | nih.gov |
| Urea | 47 | nih.gov |
| N-Methylthioamide | 59 | nih.gov |
| N-Alkylamides | No significant activity | nih.gov |
| Sulfonamide | No significant activity | nih.gov |
Optimization Strategies Derived from SAR Data
The data gathered from structure-activity relationship studies provide a roadmap for optimizing lead compounds into potent and selective drug candidates.
Scaffold Hopping and Lead Optimization
Scaffold hopping is a lead optimization strategy that involves replacing the core structure (scaffold) of a compound with a chemically different one while retaining similar biological activity. nih.gov This can lead to compounds with improved properties, such as better potency, selectivity, or pharmacokinetic profiles, and can also open up new intellectual property space. nih.gov
An example of scaffold hopping can be seen in the development of H3 receptor antagonists, where this strategy was used to design a novel series of compounds. researchgate.net Similarly, in the development of TYK2 inhibitors, a 4-aminopyridine (B3432731) benzamide scaffold was optimized through structure-based design, leading to a potent and selective inhibitor with good oral bioavailability. nih.gov
Lead optimization often involves iterative modifications based on SAR data. For example, if SAR data suggests that a particular hydrophobic pocket is not fully exploited, larger or more appropriately shaped substituents can be introduced. If a hydrogen bond donor or acceptor is identified as crucial, modifications will aim to preserve or enhance this interaction. The successful optimization of a lead compound is a testament to the power of understanding the detailed structure-activity relationships of a chemical series.
Computational Chemistry and Molecular Modeling Studies
Structure-Based Drug Design Methodologies
Analysis of Ligand-Receptor Binding Modes and Key Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Computational docking studies are instrumental in predicting how a ligand like 4-iodo-N-(1-naphthyl)benzamide might interact with a biological target. Research on various N-arylbenzamide derivatives has revealed common binding patterns and key interactions that are likely relevant.
The core benzamide (B126) structure provides a scaffold for crucial hydrogen bonds. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. acs.org Studies on N-phenyl benzamides have shown the potential for stable intramolecular five-membered N-H···X (where X is a halogen) hydrogen bonds. acs.org In the case of this compound, an intramolecular hydrogen bond between the amide proton and the iodine atom is conceivable, which could influence the compound's conformational preferences and its interactions with a receptor. acs.org
In the context of a receptor's binding pocket, the N-H and C=O groups of the benzamide are prime candidates for forming hydrogen bonds with amino acid residues. For instance, in studies of benzamide inhibitors of human dihydrofolate reductase (hDHFR), key interactions with residues like Asn-64 and Arg-70 were observed. mdpi.com Similarly, docking studies of N-arylbenzamides as STAT3 inhibitors showed that acidic groups on the benzamide ring interact deeply within the p-Tyr-705 binding site. nih.gov
The aromatic portions of this compound—the iodobenzoyl ring and the naphthyl group—are critical for establishing hydrophobic and π-stacking interactions. The large, planar naphthyl group can engage in significant hydrophobic and π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within a binding pocket. nih.govmdpi.com Docking studies on STAT3 inhibitors demonstrated that phenoxybenzoyl and cyclohexylbenzyl groups occupy hydrophobic pockets, suggesting the naphthyl and iodophenyl moieties of the title compound would behave similarly. nih.govresearchgate.net In another study on inhibitors for acetylcholinesterase (AChE), dominant interactions involved tyrosine residues (TYR-337 and TYR-124). mdpi.com The iodine atom on the benzoyl ring, being large and polarizable, can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen, further anchoring the ligand in the binding site.
A hypothetical binding mode for this compound in a generic kinase binding pocket, based on analogous compounds, is summarized below:
| Interaction Type | Ligand Moiety | Potential Interacting Residues |
| Hydrogen Bonding (Donor) | Amide N-H | Aspartate, Glutamate, Serine |
| Hydrogen Bonding (Acceptor) | Carbonyl Oxygen | Arginine, Lysine (B10760008), Asparagine |
| Hydrophobic/π-Stacking | Naphthyl Group | Phenylalanine, Tyrosine, Tryptophan, Leucine |
| Hydrophobic/π-Stacking | Iodophenyl Group | Valine, Isoleucine, Alanine |
| Halogen Bonding | Iodine Atom | Carbonyl Oxygen (backbone), Serine, Threonine |
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of how a ligand-protein complex behaves over time, offering insights into its stability and the nature of binding events.
MD simulations on various benzamide inhibitors have been used to assess the stability of their binding poses predicted by docking. nih.govtandfonline.com A key metric for this analysis is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. Low and stable RMSD values for both the ligand and the protein suggest a stable binding mode and a conformationally robust complex. mdpi.com
MD simulations can go beyond static pictures to reveal the entire process of a ligand binding to or unbinding from a receptor. These simulations can uncover transient interactions and intermediate states that are not visible in static docking. For complex ligands like N-arylbenzamides, MD can reveal how different parts of the molecule contribute to the binding process. For example, the naphthyl group might initially anchor the ligand through hydrophobic interactions, followed by the formation of more specific hydrogen bonds by the benzamide core.
Furthermore, MD simulations are a powerful tool for investigating allosteric modulation, where a ligand binds to a site other than the active site (an allosteric site) and influences the receptor's function. While there are no specific reports of this compound as an allosteric modulator, research on other complex ligands has shown that binding to an allosteric pocket can induce conformational changes that propagate to the active site, altering its shape and activity. escholarship.org For a molecule with the conformational flexibility of an N-arylbenzamide, MD simulations could explore its potential to bind in and induce conformational shifts from allosteric pockets.
Analysis of Conformational Stability of Ligand-Protein Complexes Over Time
Quantum Mechanical and Density Functional Theory (DFT) Studies
Quantum mechanical (QM) and DFT methods are used to investigate the electronic properties of molecules, providing deep insights into their structure, reactivity, and the mechanisms of chemical reactions.
DFT calculations can be used to determine the electronic structure of this compound. tandfonline.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. tandfonline.com
For this compound, the electron-rich naphthyl and iodophenyl rings would be expected to have significant contributions to the HOMO, making them susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the benzamide core and the aromatic rings. Analysis of the molecular electrostatic potential (MEP) map would reveal the electron-rich (negative potential, likely around the carbonyl oxygen and the pi-systems of the rings) and electron-poor (positive potential, around the amide proton) regions of the molecule, predicting sites for non-covalent interactions.
Reactivity indices, such as Fukui functions, can be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack. benthamdirect.com For the iodinated benzene (B151609) ring, DFT studies on similar compounds suggest that electrophilic aromatic substitution would be influenced by the directing effects of the iodine and the amide group. wikipedia.org While iodine is a deactivating group, it is an ortho-para director. wikipedia.org DFT can precisely quantify these effects and predict the regioselectivity of reactions like further halogenation or nitration. researchgate.net
Predicted Electronic Properties of Aromatic Moieties (based on analogous systems)
| Property | Iodophenyl Ring | Naphthyl Ring | Significance |
|---|---|---|---|
| HOMO Contribution | Moderate to High | High | Site for electrophilic attack |
| Susceptibility to Oxidation | Moderate | High | Potential for metabolic transformation |
| Electrophilic Attack | Ortho/Para to Iodine | Multiple positions possible | Predicts products of synthetic modification |
DFT is a powerful tool for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. scispace.commdpi.com For a molecule like this compound, DFT could be used to study the mechanism of its synthesis, for example, the amide bond formation between 4-iodobenzoyl chloride and 1-naphthylamine (B1663977). By modeling the transition state, one could understand the energetic barriers and the role of catalysts in this reaction.
Furthermore, DFT is employed to understand the mechanisms of reactions where the compound might participate. For instance, the mechanism of halogen exchange during chlorination of iodinated organic compounds has been elucidated using DFT, showing that electrophilic substitution occurs on the carbon atom bound to iodine. acs.org Such studies are critical for understanding the metabolic fate or environmental degradation pathways of iodinated compounds.
In cases where a molecule is chiral or a reaction can produce stereoisomers, DFT can provide insights into stereoselectivity. While this compound itself is not chiral, if it were to interact with a chiral environment like an enzyme, or if derivatives were made with chiral centers, DFT could be used to calculate the energies of the different diastereomeric transition states to predict which stereoisomer would be preferentially formed. Studies on benzamide derivatives of chiral amines have used computational methods to understand their conformational preferences and the origins of their chiroptical properties. researchgate.net
Electronic Structure Analysis and Reactivity Predictions
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME prediction is a critical step in early-phase drug discovery, allowing researchers to computationally estimate the pharmacokinetic properties of a compound before its synthesis and in vitro or in vivo testing. These predictions are based on the molecule's structure and physicochemical properties. Typically, a suite of parameters is evaluated to build a comprehensive ADME profile.
Although specific data for This compound is absent, a general approach to in silico ADME prediction would involve the calculation of several key descriptors. These often include:
Absorption: Parameters such as intestinal absorption, oral bioavailability, and cell permeability (e.g., Caco-2 permeability) are predicted. Lipinski's Rule of Five is a commonly used guideline to assess the potential for oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Distribution: Predictions in this category often focus on plasma protein binding, blood-brain barrier penetration, and the volume of distribution (VDss). These factors determine where the compound travels within the body and its availability at the target site.
Metabolism: Computational models can predict the likelihood of a compound being a substrate for various cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which are crucial for drug metabolism. Identifying potential metabolic liabilities early can guide molecular modifications.
Excretion: Properties related to how the compound is eliminated from the body, such as total clearance and the likelihood of being a substrate for renal transporters, are also modeled.
Without published research, it is not possible to present detailed research findings or data tables for the in silico ADME properties of This compound . The generation of such data would require dedicated computational studies using specialized software and validated models, which have not been reported for this compound in accessible scientific literature.
Future Directions and Research Perspectives
Exploration of Novel Biological Targets for Iodinated Naphthyl Benzamides
The future exploration of 4-iodo-N-(1-naphthyl)benzamide and its analogs should prioritize the identification and validation of novel biological targets. Given the structural similarities to other bioactive molecules, several promising avenues exist. For instance, derivatives of 4-methoxy-N-(1-naphthalenyl)benzenesulfonamide have been identified as dual-target inhibitors of tubulin and Signal Transducer and Activator of Transcription 3 (STAT3), both of which are significant targets in oncology. stanford.edu This suggests that the iodinated naphthyl benzamide (B126) scaffold could be investigated for similar activities.
Furthermore, research on benzamide-benzimidazole derivatives, including one with a para-iodo substituted benzamide ring, has demonstrated inhibitory activity against the MvfR regulon, a key virulence factor in Pseudomonas aeruginosa. ascopubs.org This opens a potential line of inquiry into the antibacterial applications of this compound, particularly in combating antibiotic-resistant infections. The initial steps would involve broad phenotypic screening followed by more focused target deconvolution strategies to pinpoint molecular interactions. mdpi.comrsc.orgnih.gov
Future research should systematically screen libraries of iodinated naphthyl benzamides against diverse target classes implicated in various diseases.
Table 1: Potential Biological Target Classes for Iodinated Naphthyl Benzamides
| Target Class | Rationale for Exploration | Potential Therapeutic Area | Key Methodologies |
|---|---|---|---|
| Protein Kinases | Many kinase inhibitors feature aromatic and heterocyclic scaffolds. The benzamide core is a known hinge-binding motif. | Oncology, Inflammatory Diseases | Kinome-wide screening, Cellular thermal shift assays (CETSA) |
| Transcription Factors | Analogs show activity against STAT3. stanford.edu The scaffold may disrupt protein-protein or protein-DNA interactions. | Oncology, Autoimmune Diseases | Reporter gene assays, Chromatin immunoprecipitation (ChIP) sequencing |
| Bacterial Virulence Factors | Related iodobenzamides inhibit the MvfR regulon in P. aeruginosa. ascopubs.org | Infectious Diseases | Whole-cell phenotypic screening, Photo-affinity labeling |
| Ion Channels | The aromatic nature of the compound could facilitate interactions within hydrophobic channel pores. | Neurological Disorders, Cardiovascular Diseases | Electrophysiology (patch-clamp), High-throughput fluorescent assays |
| Deubiquitinating Enzymes (DUBs) | DUBs are an emerging target class, and their activity can be modulated by small molecules. elifesciences.org | Cancer, Neurodegeneration | Activity-based protein profiling (ABPP), CRISPR-Cas9 knockout screens elifesciences.org |
Development of Advanced and Sustainable Synthetic Methodologies for Complex Derivatives
Advancing the therapeutic potential of this compound will require the synthesis of a diverse library of analogs. Future research must focus on developing advanced, efficient, and sustainable synthetic routes. While standard amide coupling reactions form the basis of the core structure pharmalex.com, creating complex derivatives necessitates more sophisticated approaches.
Hypervalent iodine reagents, for example, offer powerful and environmentally friendly methods for various transformations, including oxidative cyclizations and functionalizations that could be applied to the benzamide scaffold. nih.govoup.com Research into catalytic methods using these reagents could provide access to novel spirocyclic or other complex derivatives with unique three-dimensional shapes, potentially improving target specificity and potency. nih.gov Additionally, modern cross-coupling reactions can be employed to further functionalize the iodo-substituted ring, enabling the introduction of a wide range of chemical groups to probe the structure-activity relationship (SAR).
Future synthetic efforts should also prioritize sustainability by exploring flow chemistry, reducing solvent use, and employing catalytic over stoichiometric reagents.
Table 2: Advanced Synthetic Strategies for Derivative Development
| Synthetic Approach | Description | Potential Advantages |
|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Using the iodine as a handle for reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination to introduce diverse substituents. | High functional group tolerance, well-established, allows for extensive SAR exploration. |
| Hypervalent Iodine(III) Chemistry | Employing reagents like PIDA or DIB for oxidative functionalization or cyclization reactions. nih.govoup.com | Mild reaction conditions, unique reactivity, potential for asymmetric synthesis. nih.gov |
| C-H Activation/Functionalization | Directly modifying C-H bonds on the aromatic rings to add new functional groups without pre-functionalized starting materials. | Atom economy, reduced synthetic steps, access to novel chemical space. |
| Flow Chemistry | Performing reactions in continuous-flow reactors instead of batch processes. | Improved safety, scalability, and reproducibility; potential for reaction optimization. |
| Photoredox Catalysis | Using light to drive chemical reactions, often under mild conditions. | Access to unique reaction pathways, high selectivity, sustainable energy source. |
Integration of Multi-Omics and Systems Biology Data in Chemical Biology Investigations
To fully understand the biological impact of this compound and its derivatives, future research must move beyond single-target interactions and embrace a systems-level perspective. scispace.com The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—is essential for elucidating a compound's mechanism of action, identifying off-target effects, and discovering biomarkers of response. nashbio.commdpi.comnih.gov
By treating cells or model organisms with a lead compound and subsequently analyzing the global changes across these different molecular layers, researchers can build a comprehensive picture of the cellular response. nih.gov For example, transcriptomic and proteomic data can reveal which signaling pathways are perturbed by the compound, offering clues to its primary target and downstream effects. elifesciences.org Metabolomic profiling can illuminate disruptions in biochemical networks, providing further mechanistic insights. nih.gov This holistic approach is crucial for validating new therapeutic targets and understanding potential toxicity risks early in the drug discovery process. scispace.comnashbio.com
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the iterative cycle of drug discovery. nih.gov For a scaffold like iodinated naphthyl benzamides, these technologies can be applied at multiple stages. Initially, ML models can be trained on existing data from similar compounds to predict biological activities and physicochemical properties (ADMET) for novel, virtual derivatives, thereby prioritizing which compounds to synthesize. pharma.ainih.gov
Generative AI models can go a step further by designing entirely new molecules based on desired properties. mit.edu Techniques like scaffold hopping allow for the creation of structurally novel compounds that retain the key pharmacophoric features of an active lead but possess a different core structure, which can be crucial for optimizing properties or securing new intellectual property. hitgen.comarxiv.orgtandemai.com Furthermore, AI can aid in planning the most efficient synthetic routes for these newly designed molecules, a process known as retrosynthesis. stanford.edu The integration of AI promises to shorten development timelines, reduce costs, and increase the success rate of discovering viable drug candidates. nih.govnih.gov
Collaborative Research Paradigms for Accelerated Drug Discovery and Development
The journey from a promising chemical scaffold to an approved therapeutic is long, costly, and fraught with risk, making it challenging for any single entity to manage alone. wiley.com The future development of this compound and related compounds will be significantly enhanced through collaborative research paradigms. tandfonline.com Public-private partnerships, which bring together the innovative basic research of academia with the drug development expertise and resources of the pharmaceutical industry, are essential for translating discoveries into clinical applications. drugbank.comacs.org
Consortia, such as the Accelerating Therapeutics for Opportunities in Medicine (ATOM) consortium, provide a framework for pre-competitive collaboration, where multiple partners from government, industry, and academia work together to build open-source platforms and tools that benefit the entire research community. atomscience.orgfrontiersin.org Such models can de-risk early-stage projects, facilitate the sharing of data and expertise, and streamline the path to clinical trials. ascopubs.orgluminesce.org.au Establishing a collaborative network focused on developing halogenated N-aryl amides could pool resources, accelerate progress, and increase the likelihood of therapeutic success. psychiatryconsortium.orgfrontiersin.org
Q & A
Basic Research Questions
Q. What are the critical steps and considerations for synthesizing 4-iodo-N-(1-naphthyl)benzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with iodination of the benzamide core followed by coupling to the naphthylamine moiety. Key considerations include:
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency by stabilizing intermediates .
- Temperature Control : Reactions often require precise thermal regulation (e.g., 0–5°C for iodination to prevent side reactions) .
- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is critical to isolate the pure product .
- Validation : Confirm purity via HPLC (>95%) and structural integrity via H NMR (e.g., aromatic proton integration) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., naphthyl protons at δ 7.2–8.5 ppm) and carbonyl carbons (δ ~165 ppm) .
- X-ray Crystallography : Resolves solid-state conformation and iodine-naphthyl spatial arrangement. Use Mercury CSD 2.0 for hydrogen-bonding analysis (e.g., N–H···O=C interactions) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 397.01) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for synthesizing this compound?
- Methodological Answer :
- Parameter Optimization : Systematically vary catalysts (e.g., Pd vs. Cu), solvents (DMF vs. THF), and reaction times. For example, Pd(PPh) may improve coupling efficiency over CuI .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify bottlenecks (e.g., incomplete iodination).
- Statistical Design : Use response surface methodology (RSM) to model interactions between variables (temperature, solvent ratio) .
- Case Study : reports 25% yield for a boronated analogue using toluene reflux; compare with polar solvent systems in to assess solvent effects.
Q. What strategies are recommended for analyzing hydrogen-bonding networks in this compound crystals?
- Methodological Answer :
- Graph Set Analysis : Classify H-bond motifs (e.g., C(6) chains or R_2$$^2(8) rings) using Etter’s formalism to predict packing patterns .
- Software Tools : Mercury CSD 2.0’s Materials Module calculates packing similarity and visualizes voids (>5 Å may indicate solvent channels) .
- Energy Frameworks : Compare lattice energies (DFT calculations) to assess stability of polymorphs .
Q. How to design experiments evaluating the anticancer potential of this compound?
- Methodological Answer :
- In Vitro Assays :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC determination .
- Target Engagement : Perform kinase inhibition assays (e.g., EGFR or BRAF) with ATP-competitive controls .
- Computational Modeling :
- Molecular Docking : AutoDock Vina predicts binding poses to target proteins (e.g., σ receptors; RMSD <2.0 Å validates poses) .
- ADME Prediction : SwissADME estimates bioavailability (%F >30%) and blood-brain barrier permeability (BBB+) .
Q. What methodologies are suitable for studying sigma receptor interactions of this compound analogues?
- Methodological Answer :
- Radioligand Binding Assays : Use I-labeled analogues in competitive binding studies (K <100 nM suggests high affinity) .
- In Vivo Imaging : For BNCT applications, incorporate B-enriched analogues and monitor neutron capture cross-sections (>1000 barns) .
- SAR Analysis : Modify the naphthyl group (e.g., bromo vs. iodo substituents) and measure σ1/σ2 receptor selectivity ratios .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of benzamide derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC values across studies using standardized assays (e.g., NCI-60 panel vs. in-house cell lines) .
- Orthogonal Validation : Confirm target engagement via Western blot (e.g., reduced p-EGFR levels) alongside cytotoxicity data .
- Solubility Correction : Adjust DMSO concentrations (<1% v/v) to avoid false negatives in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
